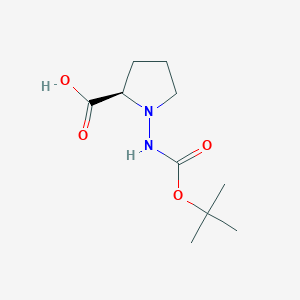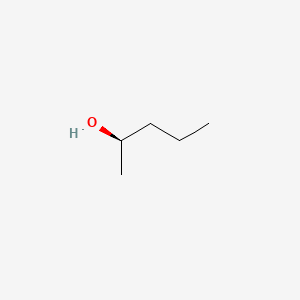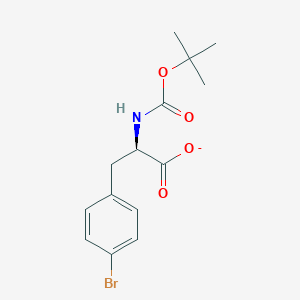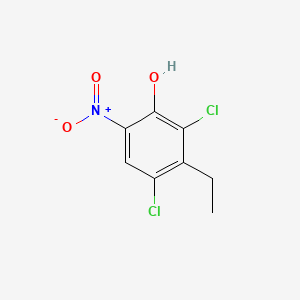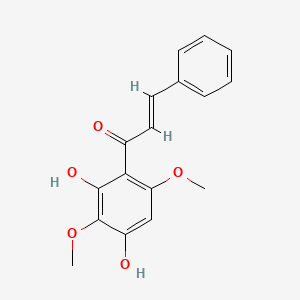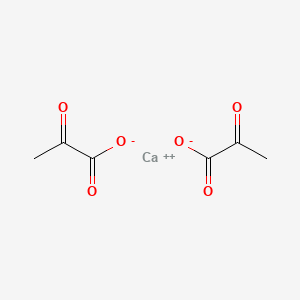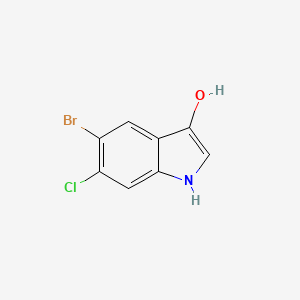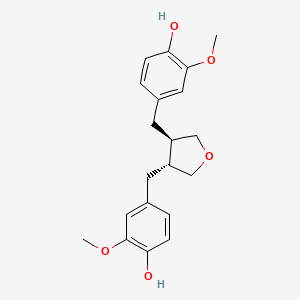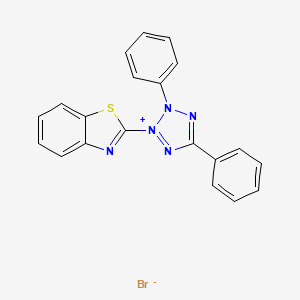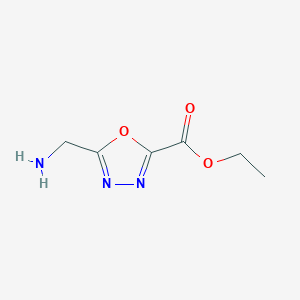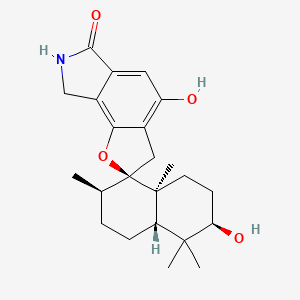
Ácido elágico 4,4'-di-O-metílico
Descripción general
Descripción
4,4’-Di-O-methylellagic acid is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts. This compound has garnered attention due to its potent biological activities, particularly its anticancer properties. It is known for its ability to inhibit cancer cell proliferation and induce cell cycle arrest .
Aplicaciones Científicas De Investigación
4,4’-Di-O-methylellagic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polyphenolic compounds.
Mecanismo De Acción
Target of Action
4,4’-Di-O-methylellagic acid is a derivative of ellagic acid and has been reported to have significant effects on cancer cell proliferation . .
Mode of Action
The mode of action of 4,4’-Di-O-methylellagic acid involves its interaction with cancer cells. It has been reported to inhibit cancer cell proliferation and induce cell cycle arrest . This compound is particularly effective against colon cancer cells, even those resistant to the chemotherapeutic agent 5-fluoracil .
Biochemical Pathways
4,4’-Di-O-methylellagic acid has been found to modulate Wnt signaling, which might be involved in its potential antitumor action . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals.
Result of Action
The result of the action of 4,4’-Di-O-methylellagic acid is the inhibition of cancer cell growth. It has been found to be 13-fold more effective than other compounds of the same family in inhibiting colon cancer cell proliferation . Moreover, it has been found to be very active against colon cancer cells resistant to the chemotherapeutic agent 5-fluoracil .
Análisis Bioquímico
Biochemical Properties
4,4’-Di-O-methylellagic acid plays a crucial role in biochemical reactions. It has been reported to be the most effective compound in inhibiting colon cancer cell proliferation . It is very active against colon cancer cells resistant to the chemotherapeutic agent 5-fluoracil
Cellular Effects
4,4’-Di-O-methylellagic acid has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cancer cell proliferation and inducing cell cycle arrest . It also modulates some important cellular processes related to cancer .
Molecular Mechanism
The molecular mechanism of action of 4,4’-Di-O-methylellagic acid involves its interaction with the WNT16 signaling pathway . It modulates this pathway, which might be involved in its potential antitumor action .
Temporal Effects in Laboratory Settings
It has been reported to be very effective in inhibiting colon cancer cell proliferation .
Metabolic Pathways
Métodos De Preparación
4,4’-Di-O-methylellagic acid can be synthesized from gallic acid through a series of chemical reactions. The process involves the oxidative coupling of gallic acid with o-chloranil to form ellagic acid, which is then methylated to produce 4,4’-Di-O-methylellagic acid . The detailed steps are as follows:
Oxidative Coupling: Gallic acid is treated with o-chloranil at low temperatures to form ellagic acid.
Methylation: Ellagic acid is then methylated using methyl iodide in the presence of a base to yield 4,4’-Di-O-methylellagic acid.
Análisis De Reacciones Químicas
4,4’-Di-O-methylellagic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Comparación Con Compuestos Similares
4,4’-Di-O-methylellagic acid is compared with other ellagic acid derivatives such as:
- 3,3’-Di-O-methylellagic acid
- 3,3’,4’-Tri-O-methylellagic acid
- Ellagic acid Among these, 4,4’-Di-O-methylellagic acid is noted for its superior anticancer activity, being 13-fold more effective than other compounds in inhibiting colon cancer cell proliferation . This uniqueness is attributed to its specific structural modifications, which enhance its biological activity.
Propiedades
IUPAC Name |
7,14-dihydroxy-6,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-7-3-5-9-10-6(16(20)23-13(9)11(7)17)4-8(22-2)12(18)14(10)24-15(5)19/h3-4,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZIZVOUZTAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4O)OC)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


